molecular formula C12H11N5O4 B2763879 Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-15-0

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No. B2763879
CAS RN: 450345-15-0
M. Wt: 289.251
InChI Key: CQLXMTMGTPOZIR-UHFFFAOYSA-N
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Description

“Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are important in many biological processes and are present in many pharmaceutical compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate and its analogs have been a subject of interest in the field of organic chemistry. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives has been reported. These compounds were synthesized from reactions between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH. These derivatives were evaluated for their antibacterial and antifungal activities, showing significant activity against various strains of bacteria and fungi, comparable or superior to standard drugs such as Streptomycin and Amphotericin-B (Laxmi et al., 2019).

Chemical Transformations and Applications

Research has also focused on the chemical transformations and novel syntheses that utilize the core structure of pyrimidin-4-yl compounds. For example, the study of ring transformations leading to functionalized 4-aminopyridines has been documented. This research highlights the versatility of pyrimidin-4-yl compounds in synthesizing a variety of chemically functionalized products, which could have further applications in the development of new materials or pharmaceutical compounds (Nishiwaki et al., 2006).

Antimicrobial Activity

The antimicrobial activity of derivatives related to this compound has been a significant area of research. Novel series of compounds synthesized from this chemical framework have been tested for their antibacterial efficacy. These studies reveal the potential of such compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial strains (El-Haggar et al., 2015).

Advanced Materials and Catalysis

Furthermore, the compound's derivatives have been investigated for their application in advanced materials and catalysis. For example, research into nitroxide-mediated photopolymerization presents a novel approach to polymer synthesis, where compounds bearing the pyrimidin-4-yl motif serve as photoinitiators. This opens new pathways for creating polymers with unique properties and applications (Guillaneuf et al., 2010).

Future Directions

The future directions for research on “Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanisms of action, and potential biological activities. This could lead to the development of new pharmaceutical compounds with beneficial properties .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate are currently unknown . Given its structure, it might interfere with pathways involving pyrimidine metabolism, but this is purely speculative and requires further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

properties

IUPAC Name

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-21-12(18)7-2-4-8(5-3-7)16-11-9(17(19)20)10(13)14-6-15-11/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLXMTMGTPOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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